molecular formula C14H24O4 B12793976 Dipropyl cyclohexane-1,2-dicarboxylate CAS No. 65646-25-5

Dipropyl cyclohexane-1,2-dicarboxylate

Cat. No.: B12793976
CAS No.: 65646-25-5
M. Wt: 256.34 g/mol
InChI Key: AGEFUZCBLJQXIA-UHFFFAOYSA-N
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Description

Dipropyl cyclohexane-1,2-dicarboxylate is an organic compound that belongs to the family of cyclohexane dicarboxylates. This compound is characterized by its cyclohexane ring structure with two carboxylate groups attached at the 1 and 2 positions, and each carboxylate group is esterified with a propyl group. It is used primarily as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dipropyl cyclohexane-1,2-dicarboxylate typically involves the esterification of cyclohexane-1,2-dicarboxylic acid with propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to a temperature range of 100-150°C to facilitate the esterification process. The reaction can be represented as follows:

Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid CatalystDipropyl cyclohexane-1,2-dicarboxylate+2Water\text{Cyclohexane-1,2-dicarboxylic acid} + 2 \text{Propanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + 2 \text{Water} Cyclohexane-1,2-dicarboxylic acid+2PropanolAcid Catalyst​Dipropyl cyclohexane-1,2-dicarboxylate+2Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of azeotropic distillation can also be employed to remove water from the reaction mixture, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

Dipropyl cyclohexane-1,2-dicarboxylate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester bonds can be hydrolyzed to yield cyclohexane-1,2-dicarboxylic acid and propanol.

    Oxidation: The compound can be oxidized under strong oxidative conditions to produce cyclohexane-1,2-dicarboxylic acid.

    Reduction: Reduction reactions can convert the ester groups into alcohols, although this is less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Cyclohexane-1,2-dicarboxylic acid and propanol.

    Oxidation: Cyclohexane-1,2-dicarboxylic acid.

    Reduction: Cyclohexane-1,2-dimethanol.

Scientific Research Applications

Dipropyl cyclohexane-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in the production of flexible polymers and resins.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its use as a plasticizer.

    Medicine: Investigated for its biocompatibility and potential use in medical devices.

    Industry: Widely used in the manufacture of flexible PVC products, coatings, adhesives, and sealants.

Mechanism of Action

The primary mechanism of action of dipropyl cyclohexane-1,2-dicarboxylate as a plasticizer involves its ability to intercalate between polymer chains, reducing intermolecular forces and increasing the flexibility of the material. This compound does not have a specific biological target but rather exerts its effects through physical interactions with polymer matrices.

Comparison with Similar Compounds

Similar Compounds

  • Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
  • Diethylhexyl phthalate (DEHP)
  • Diisononyl phthalate (DINP)

Uniqueness

Dipropyl cyclohexane-1,2-dicarboxylate is unique in its specific ester groups, which confer distinct physical and chemical properties compared to other plasticizers. For example, it may offer different levels of flexibility, durability, and compatibility with various polymers. Unlike phthalate-based plasticizers, cyclohexane dicarboxylates are often considered to have lower toxicity and environmental impact.

Properties

CAS No.

65646-25-5

Molecular Formula

C14H24O4

Molecular Weight

256.34 g/mol

IUPAC Name

dipropyl cyclohexane-1,2-dicarboxylate

InChI

InChI=1S/C14H24O4/c1-3-9-17-13(15)11-7-5-6-8-12(11)14(16)18-10-4-2/h11-12H,3-10H2,1-2H3

InChI Key

AGEFUZCBLJQXIA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1CCCCC1C(=O)OCCC

Origin of Product

United States

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